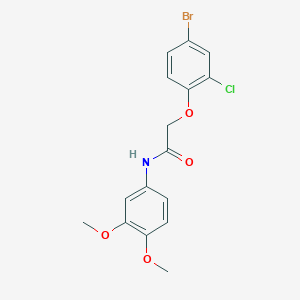
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as BCA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BCA is a member of the acetamide family and is structurally related to other compounds such as ibuprofen and naproxen.
作用机制
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the inhibition of specific enzymes and pathways involved in inflammation and cancer cell growth. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenases (COX) and lipoxygenases (LOX), which are enzymes involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression and cell growth.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been shown to improve cognitive function and reduce oxidative stress in the brain.
实验室实验的优点和局限性
One of the advantages of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its high potency and specificity. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have a high affinity for specific enzymes and pathways, making it a useful tool for investigating their roles in various diseases. However, one limitation of using 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide is its potential toxicity. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide can cause liver damage and other adverse effects at high doses.
未来方向
For research on 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide include investigating its potential applications in the treatment of other diseases and developing more potent and selective derivatives.
合成方法
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy) acetic acid with 3,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide.
科学研究应用
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been investigated for its potential applications in the treatment of various diseases such as cancer, inflammation, and neurological disorders. Studies have shown that 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has anti-inflammatory properties and can inhibit the growth of cancer cells. 2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide has also been found to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-14-6-4-11(8-15(14)22-2)19-16(20)9-23-13-5-3-10(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBQBCIFNQIZGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4934141.png)
![6-oxo-1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4934144.png)
![N~2~-(4-isopropylphenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4934158.png)
![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)
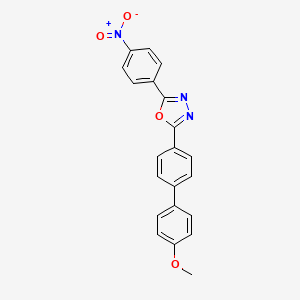
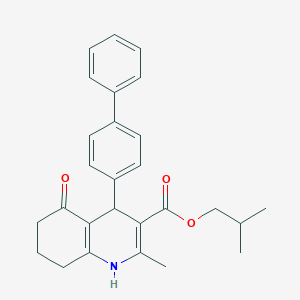
![1-(4-bromo-2,6-difluorophenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4934190.png)
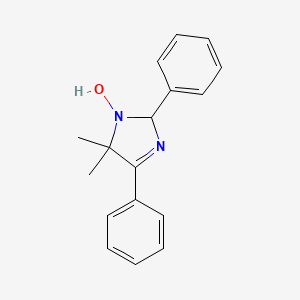
![1-[(3-methylphenoxy)acetyl]-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B4934214.png)
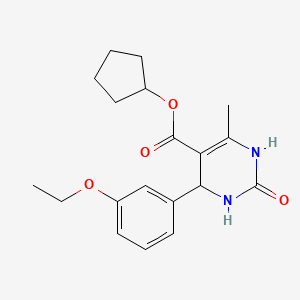
![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![8-{[5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4934236.png)
